

Application Notes for the Treatment of Giant Cell Arteritis (GCA)

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Compound of Interest

Compound Name: GCA-186

Cat. No.: B1671413

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Giant Cell Arteritis is a form of vasculitis that requires prompt and aggressive treatment to prevent serious complications, such as vision loss. The cornerstone of GCA management is high-dose corticosteroid therapy, with the addition of steroid-sparing agents in many cases to minimize long-term side effects.

Therapeutic Agents for GCA

The following sections detail the dosage and administration guidelines for key drugs used in the treatment of GCA.

Corticosteroids

Corticosteroids are the first-line treatment for GCA to rapidly control inflammation.

Table 1: Corticosteroid Dosage and Administration for GCA

Drug	Indication	Initial Dosage	Administration	Tapering Regimen
Prednisone	Newly diagnosed GCA without cranial ischemia	40-60 mg/day[1] [2]	Oral	The dose is gradually tapered over several months, aiming for 10-15 mg/day within 3 months. [2]
Newly diagnosed GCA with visual or neurologic symptoms	80-100 mg/day[1]	Oral	Tapering begins once symptoms are controlled.	
Methylprednisolone	Acute visual changes or threatened vision loss	1000 mg/day for 3 days[1]	Intravenous (IV)	Following the initial IV pulse, patients are typically transitioned to high-dose oral prednisone.
Severe cases to improve sustained remission rates	15 mg/kg of ideal body weight/day[1]	Intravenous (IV)	Transition to oral corticosteroids follows the IV course.	

Steroid-Sparing Agents

To reduce the cumulative dose of corticosteroids and manage long-term side effects, other immunosuppressive agents are often used.

Table 2: Steroid-Sparing Agents Dosage and Administration for GCA

Drug	Indication	Dosage	Administration
Methotrexate	Long-term management and in cases of relapse[3]	15-25 mg weekly[2]	Oral
Tocilizumab	Active extracranial large vessel involvement; steroid-sparing	Please refer to prescribing information for specific dosing as it can vary.	Subcutaneous (SC) or Intravenous (IV)
Upadacitinib	Adults with GCA	15 mg once daily[4]	Oral

Experimental Protocols

Protocol for Initial Management of Suspected GCA

This protocol outlines the immediate steps to be taken when GCA is suspected to prevent irreversible complications.

- Immediate High-Dose Corticosteroid Initiation:
 - For patients with suspected GCA, immediately initiate high-dose oral prednisone at a dose of 40-60 mg daily.[2] Do not delay treatment pending diagnostic confirmation.
 - In cases of acute visual symptoms, administer intravenous methylprednisolone (1000 mg daily for 3 days).[1]
- Diagnostic Confirmation:
 - Schedule a temporal artery biopsy to be performed within one to two weeks of starting corticosteroid treatment.[2] The diagnostic yield of the biopsy remains high within this timeframe.
 - Imaging modalities such as temporal artery ultrasound may also be employed.[3]
- Laboratory Investigations:

- Obtain baseline blood tests, including Erythrocyte Sedimentation Rate (ESR) and C-Reactive Protein (CRP), to assess the level of inflammation.[\[2\]](#)
- Initiation of Prophylactic Treatment:
 - Consider prophylactic treatment for osteoporosis with calcium, vitamin D, and bisphosphonates due to high-dose steroid use.[\[2\]](#)
 - Low-dose aspirin (81 mg daily) may be considered to reduce the risk of ischemic events.[\[1\]](#)

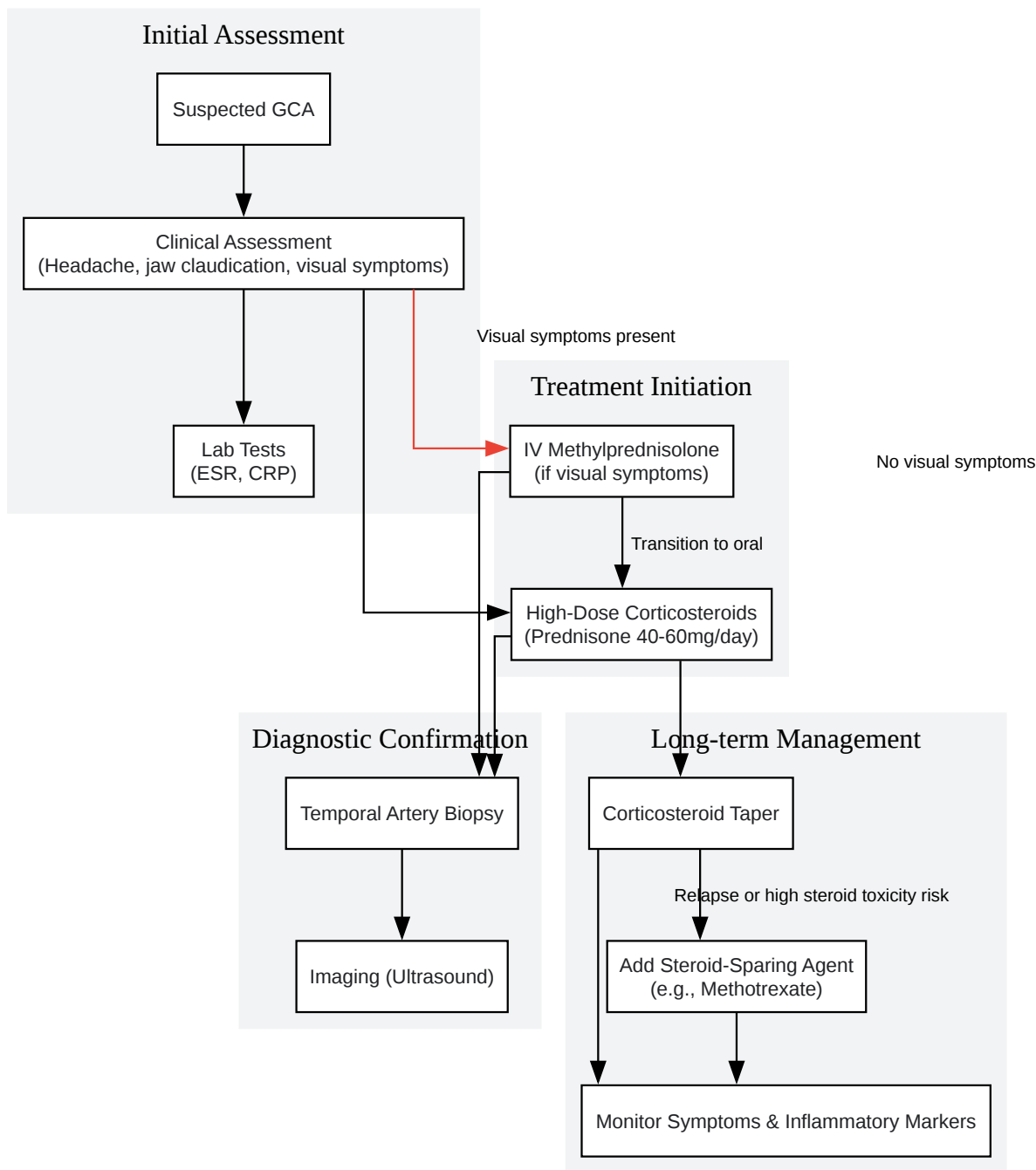
Protocol for a Phase II Randomized Study of Glucocorticoids with or without Methotrexate

This protocol is based on a clinical trial for GCA treatment.[\[5\]](#)

- Patient Randomization:
 - Patients are randomized to receive either:
 - Initial therapy with prednisone plus a weekly placebo.
 - Initial therapy with prednisone plus weekly oral methotrexate.
- Initial Treatment and Response Assessment:
 - Patients who do not show a response to the initial treatment within 5 days are removed from the study.
- Methotrexate Dose Escalation:
 - If no methotrexate toxicity is observed after 2 weeks, the dose is increased by one tablet per week until the maximum tolerated dose (MTD) is reached.
- Maintenance Phase:
 - The MTD of methotrexate or the matching placebo dose is continued for 12 months, provided no toxicity occurs.

- Tapering and Discontinuation:
 - Once a continuous remission of 12 months is achieved, methotrexate or the placebo is tapered until discontinuation.
- Follow-up:
 - Patients are followed for a period of 1 to 6 years after treatment discontinuation.

Visualizations



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References

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